

Solubility and stability of 2-Amino-5-nitrobenzaldehyde

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Compound of Interest

Compound Name: 2-Amino-5-nitrobenzaldehyde

Cat. No.: B1606718

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An In-Depth Technical Guide to the Solubility and Stability of **2-Amino-5-nitrobenzaldehyde** for Pharmaceutical and Research Applications

Introduction

2-Amino-5-nitrobenzaldehyde is a pivotal chemical intermediate, characterized by its aromatic structure substituted with an amino, a nitro, and an aldehyde group. These functional groups impart a unique reactivity profile, making it a valuable building block in the synthesis of a wide array of pharmaceuticals, dyes, and heterocyclic compounds. For researchers, scientists, and drug development professionals, a comprehensive understanding of its fundamental physicochemical properties—namely solubility and chemical stability—is not merely academic. It is a critical prerequisite for successful process development, reaction optimization, formulation design, and ensuring the quality and shelf-life of active pharmaceutical ingredients (APIs) and their intermediates.

This guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of the solubility and stability of **2-Amino-5-nitrobenzaldehyde**. It moves beyond a simple recitation of data to explain the underlying chemical principles and provides field-proven, detailed protocols for empirical determination. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and generating reliable data for critical decision-making in a research and development setting.

Physicochemical Properties

A foundational understanding of **2-Amino-5-nitrobenzaldehyde** begins with its core physicochemical properties. These characteristics influence its behavior in both chemical reactions and physical systems.

Property	Value	Source
Chemical Formula	C ₇ H ₆ N ₂ O ₃	[1]
Molecular Weight	166.13 g/mol	[1]
CAS Number	56008-61-8	[2]
Appearance	Solid (Typically a yellow or orange powder)	[3]
Melting Point	Data not consistently available; requires experimental determination.	
pKa	Not readily available; the presence of an amino group (basic) and a nitro group (electron-withdrawing) suggests complex acid-base properties.	

Solubility Profile: From Theory to Practice

The solubility of **2-Amino-5-nitrobenzaldehyde** is dictated by the interplay of its functional groups. The aromatic ring provides a hydrophobic character, while the amino and nitro groups can participate in hydrogen bonding, and the aldehyde group adds polarity. This complex nature results in limited solubility in water but better solubility in organic solvents.[\[4\]](#)

Qualitative Solubility

While extensive quantitative data is not widely published, a qualitative assessment is a practical starting point for solvent screening.

Solvent Class	Representative Solvents	Expected Solubility	Rationale
Protic Polar	Water, Ethanol, Methanol	Limited to Sparingly Soluble	The amino and nitro groups can hydrogen bond with protic solvents, but the hydrophobic benzene ring limits overall solubility. Solubility in alcohols is generally better than in water. [5]
Aprotic Polar	DMSO, DMF, Acetonitrile	Soluble	These solvents effectively solvate the polar functional groups without the competing hydrogen bond network of water, leading to good solubility. [6]
Non-Polar	Toluene, Hexane, Benzene	Sparingly Soluble to Insoluble	The molecule's polarity, conferred by the nitro, amino, and aldehyde groups, is too high for effective solvation by non-polar solvents.

Quantitative Solubility Determination: An Experimental Protocol

Scientist's Note: The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[\[7\]](#) This protocol is designed to ensure the system reaches a true equilibrium between the dissolved and undissolved solid, providing a reliable and reproducible solubility value.

Protocol 1: Equilibrium Solubility Determination via Shake-Flask Method

- Preparation:

- Add an excess amount of solid **2-Amino-5-nitrobenzaldehyde** to several vials (in triplicate for each solvent). The visual presence of undissolved solid is essential to confirm saturation.
- Add a precise volume (e.g., 5.0 mL) of the desired solvent (e.g., Methanol, Acetonitrile, Water) to each vial.
- Seal the vials tightly to prevent solvent evaporation.

- Equilibration:

- Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).
- Agitate the samples for a minimum of 48-72 hours. Rationale: This extended period ensures that the dissolution process reaches equilibrium, which can be slow for moderately soluble compounds.

- Sample Collection and Preparation:

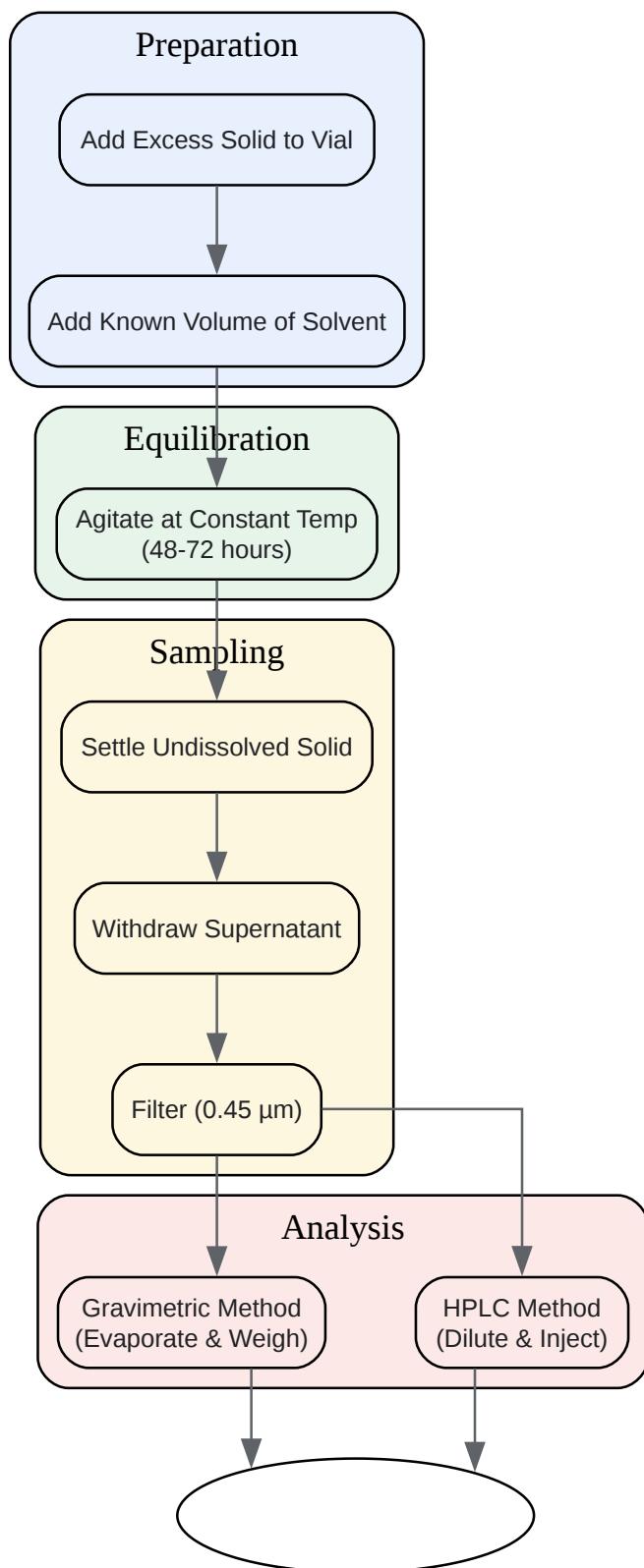
- After equilibration, allow the vials to stand undisturbed for at least 2 hours in the temperature-controlled environment to let the excess solid settle.
- Carefully withdraw an aliquot of the supernatant using a pipette.
- Immediately filter the aliquot through a 0.45 µm syringe filter (PTFE or other solvent-compatible material) into a clean, pre-weighed vial. Rationale: Filtration is critical to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility.

- Quantitative Analysis (Choose one):

- Gravimetric Analysis:

- Accurately weigh the vial containing the filtered saturated solution.
- Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's decomposition point.
- Once the solvent is fully removed, re-weigh the vial to determine the mass of the dissolved solid.
- Calculate solubility in g/L or mg/mL.

- HPLC Analysis:
 - Accurately dilute the filtered saturated solution with the mobile phase to a concentration that falls within the pre-established calibration curve of the HPLC method (see Section 4).
 - Analyze the diluted sample by HPLC and determine the concentration.
 - Calculate the original solubility by applying the dilution factor. Rationale: HPLC is the preferred method for its high specificity and sensitivity, especially for colored solutions or when low solubility is expected.



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Caption: Workflow for determining equilibrium solubility.

Chemical Stability and Degradation Pathways

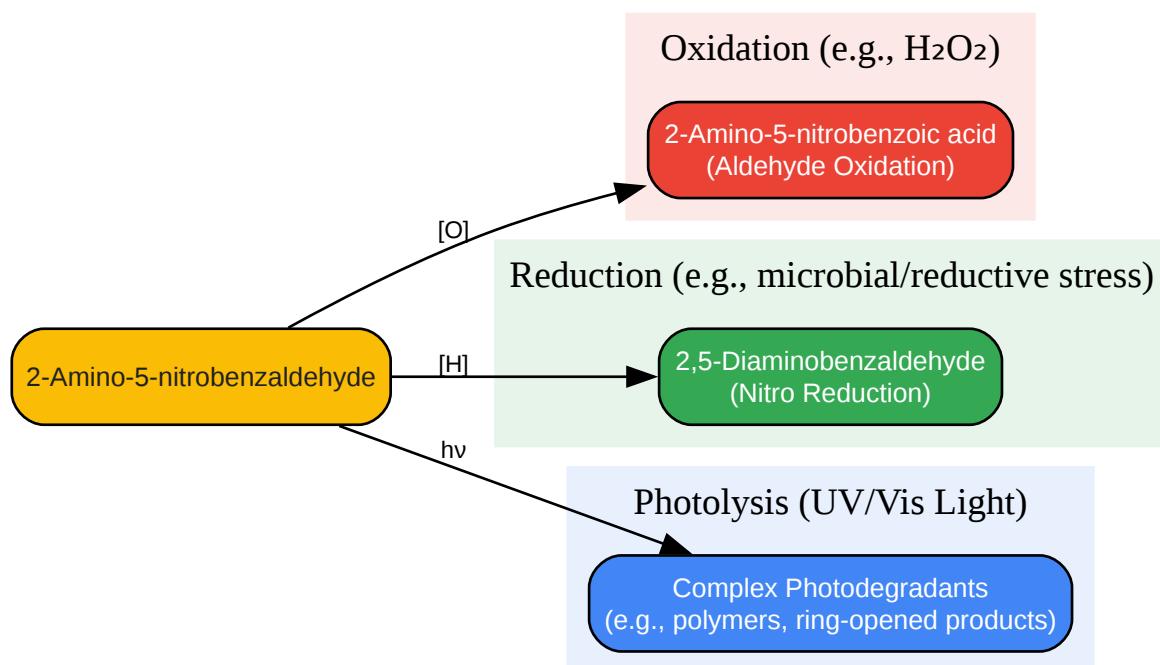
2-Amino-5-nitrobenzaldehyde possesses three key functional groups susceptible to degradation: the aldehyde, the aromatic amino group, and the aromatic nitro group. Understanding its stability is critical for defining storage conditions, predicting shelf-life, and identifying potential impurities. Forced degradation (or stress testing) is the industry-standard approach to rapidly assess chemical stability under harsh conditions, as outlined in the International Council for Harmonisation (ICH) guidelines.^[8]

Susceptibility to Degradation

- **Hydrolytic Degradation (Acid/Base):** The molecule is generally stable against hydrolysis, as it lacks readily hydrolyzable groups like esters or amides. However, extreme pH conditions could potentially catalyze other reactions.
- **Oxidative Degradation:** The aldehyde group is highly susceptible to oxidation, which would convert it to the corresponding carboxylic acid, forming 2-amino-5-nitrobenzoic acid.^[9] The amino group can also be a site for oxidation.
- **Photodegradation:** Nitroaromatic compounds are often photosensitive.^{[8][10]} Exposure to UV or visible light can induce complex degradation pathways, potentially involving the nitro group.
- **Thermal Degradation:** At elevated temperatures, the compound may decompose. This is particularly relevant for nitro-containing compounds, which can undergo energetic decomposition.^[10]

Putative Degradation Pathways

Based on fundamental organic chemistry principles and data from related compounds, we can propose the primary degradation pathways.^{[9][10]} The most probable transformations involve oxidation of the aldehyde and reduction of the nitro group.



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Caption: Putative degradation pathways for **2-Amino-5-nitrobenzaldehyde**.

Experimental Protocol for Forced Degradation

Scientist's Note: The goal of a forced degradation study is not to completely destroy the molecule, but to induce a target degradation of 5-20%.^[11] This level of degradation is sufficient to produce and detect the primary degradation products, thereby validating the "stability-indicating" nature of the analytical method.

Protocol 2: Forced Degradation Study

- Stock Solution Preparation:
 - Prepare a stock solution of **2-Amino-5-nitrobenzaldehyde** (e.g., 1 mg/mL) in a suitable solvent like a 50:50 mixture of acetonitrile and water.
- Stress Conditions (run in parallel):
 - Control: Keep a portion of the stock solution at 5 °C, protected from light.

- Acid Hydrolysis: Mix the stock solution 1:1 with 0.1 M HCl. Store at 60 °C for 24-48 hours. [\[10\]](#)
- Base Hydrolysis: Mix the stock solution 1:1 with 0.1 M NaOH. Store at 60 °C for 24-48 hours. [\[10\]](#)
- Oxidation: Mix the stock solution 1:1 with 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. [\[10\]](#)
- Thermal Stress: Heat a portion of the stock solution at 80 °C, protected from light, for 48 hours.
- Photostability: Expose the stock solution to a calibrated light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

- Sample Analysis:
 - At designated time points, withdraw an aliquot from each stress condition.
 - If necessary, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
 - Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
 - Analyze all samples, including the control, by a stability-indicating HPLC method (see Section 4).
- Data Evaluation:
 - Compare the chromatograms of the stressed samples to the control sample to identify new peaks corresponding to degradation products.
 - Calculate the percentage of degradation and perform a mass balance analysis. Rationale: Mass balance, where the sum of the assay of the parent compound and the area of all degradation products should ideally approach 100%, helps ensure that all significant degradants are being detected. [\[12\]](#)

Stability-Indicating Analytical Method: HPLC-UV

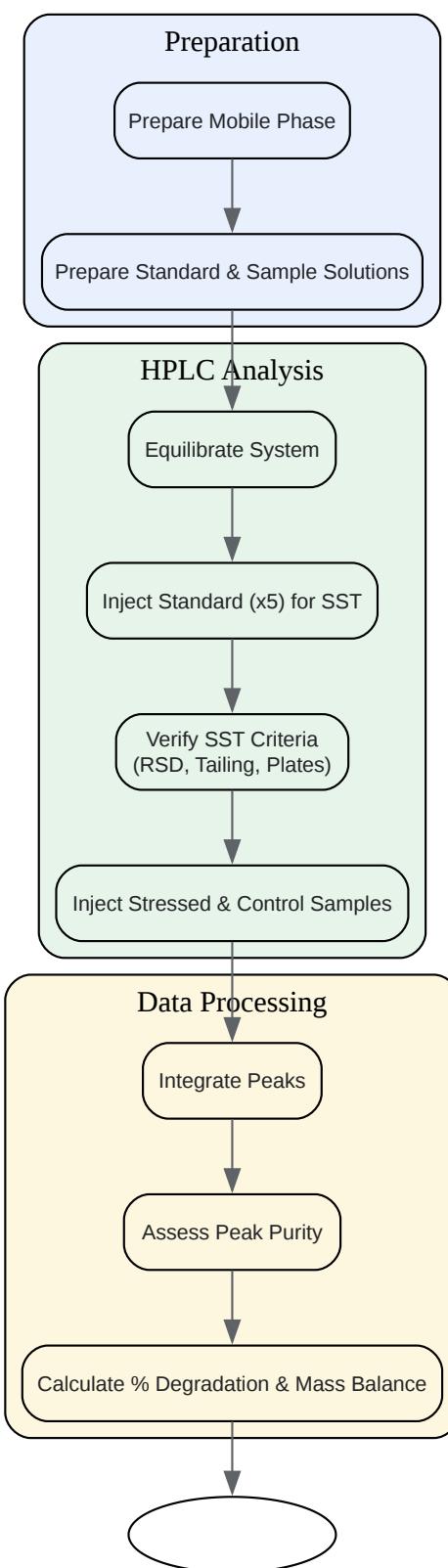
A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately detect changes in the concentration of the API over time. For **2-Amino-5-nitrobenzaldehyde**, reverse-phase HPLC with UV detection is a robust and widely applicable technique.[13][14]

Scientist's Note: The key to a successful SIAM is chromatographic resolution. The method must be able to separate the parent peak from all potential degradation product peaks and any process-related impurities. The forced degradation samples are essential for proving this capability.

Protocol 3: Stability-Indicating HPLC-UV Method

- Instrumentation and Conditions:
 - HPLC System: A standard HPLC with a UV-Vis detector.
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[14]
 - Mobile Phase: A gradient of Acetonitrile and water containing an acid modifier (e.g., 0.1% formic acid for MS compatibility or 0.1% phosphoric acid).[14][15] A typical starting gradient might be 10% acetonitrile ramping to 90% over 20 minutes.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.
 - Detection Wavelength: Monitor at the absorbance maximum (λ_{max}) of **2-Amino-5-nitrobenzaldehyde**, and also consider using a photodiode array (PDA) detector to assess peak purity.
- Solution Preparation:
 - Standard Solution: Prepare a standard solution of **2-Amino-5-nitrobenzaldehyde** at a known concentration (e.g., 0.1 mg/mL) in the mobile phase.

- Sample Solution: Dilute the samples from the forced degradation study (Protocol 2) to the same target concentration as the standard.
- Analysis and System Suitability:
 - Equilibrate the column for at least 30 minutes.
 - Perform at least five replicate injections of the standard solution.
 - System Suitability Test (SST): Verify that the system is performing adequately. Typical criteria include:
 - Relative Standard Deviation (RSD) of peak area: $\leq 2.0\%.$ [\[14\]](#)
 - Tailing Factor: $\leq 2.0.$ [\[14\]](#)
 - Theoretical Plates: $\geq 2000.$ [\[14\]](#)
 - Once SST criteria are met, inject the stressed samples.
- Data Processing:
 - Integrate all peaks in the chromatograms.
 - Determine the retention time of the parent peak from the standard injection.
 - In the stressed samples, identify peaks that are not present in the control sample as degradation products.
 - Calculate the % assay of the parent compound and the % area of each degradant.

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Caption: Workflow for stability analysis using a SIAM.

Recommended Handling and Storage

Based on the chemical nature and potential instabilities of **2-Amino-5-nitrobenzaldehyde**, the following handling and storage procedures are recommended to preserve its integrity:

- Storage Conditions: The compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and other sources of heat or ignition.[16][17] Storage in tightly sealed, opaque containers under an inert atmosphere (e.g., argon or nitrogen) is ideal.[3]
- Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases to prevent degradation.[16][18]
- Handling: Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle the material in a well-ventilated area or a fume hood to avoid inhalation of dust.[16]

Conclusion

2-Amino-5-nitrobenzaldehyde is a compound whose utility is directly linked to its purity and stability. A thorough understanding of its solubility is paramount for designing efficient synthetic and purification processes, while a comprehensive stability profile is essential for ensuring its quality over time. This guide provides the conceptual framework and detailed, actionable protocols for researchers to empirically determine these critical parameters. By employing systematic approaches like the shake-flask method for solubility and forced degradation studies for stability, scientists can generate the robust data needed to confidently advance their research and development objectives.

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- To cite this document: BenchChem. [Solubility and stability of 2-Amino-5-nitrobenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1606718#solubility-and-stability-of-2-amino-5-nitrobenzaldehyde>]

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